molecular formula C10H9N3O3S2 B3292527 N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 878065-80-6

N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3292527
CAS No.: 878065-80-6
M. Wt: 283.3 g/mol
InChI Key: NNOLMIKEXKKFLC-UHFFFAOYSA-N
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Description

N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 878065-80-6) is a high-value chemical scaffold for anticancer drug discovery and biological research. The compound features a thiazole core linked to a thiophene carboxamide, a structure recognized for its kinase-inhibiting potential. Related N-(thiazol-2-yl)thiophene carboxamide derivatives have been identified as potent inhibitors of the Abelson (Abl) kinase, a key target in leukemia research, demonstrating that this structural class can achieve high-affinity binding to oncogenic kinases . The hydroxamic acid group (2-(hydroxyamino)-2-oxoethyl) attached to the thiazole ring is a hallmark of inhibitors targeting Zinc-dependent enzymes, suggesting this compound is a promising scaffold for developing novel histone deacetylase (HDAC) inhibitors . The integration of the thiazole privilegeed structure, known to contribute to the development of various drugs like the anticancer agent Dasatinib, further underscores its utility in medicinal chemistry . This combination of features makes it a versatile candidate for researchers designing and synthesizing novel type II c-Met inhibitors or exploring multi-targeted therapies to overcome drug resistance in cancer . The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c14-8(13-16)4-6-5-18-10(11-6)12-9(15)7-2-1-3-17-7/h1-3,5,16H,4H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOLMIKEXKKFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Hydroxyamino Group: The hydroxyamino group is introduced through the reaction of the thiazole intermediate with hydroxylamine hydrochloride in the presence of a base.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the hydroxyamino-thiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting specific enzymes and signaling pathways involved in disease progression.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Other Heterocycles : The target compound’s thiophene-2-carboxamide group contrasts with nitrothiophene (e.g., 5-nitro in ) or methylthiophene (e.g., ), which may alter electronic properties and binding affinities.
  • Synthetic Yields : Nitrothiophene derivatives show variable yields (42–99.05%), influenced by aryl substituent steric/electronic effects .

Key Observations :

  • Potency : Anticancer thiazoles (e.g., Compound 7b) show sub-µg/mL IC₅₀ values, setting a benchmark for activity evaluation .

Physicochemical and Spectral Comparisons

  • Melting Points : Analogs with nitro groups (e.g., Compounds 12 and 13 in ) exhibit lower melting points (155–160°C) compared to chlorobenzylidene derivatives (186–187°C), likely due to reduced crystallinity from polar nitro groups .
  • Spectroscopic Data: The target compound’s structure would likely show characteristic ¹H-NMR peaks for the hydroxyamino group (~8–10 ppm) and thiophene protons (~7–8 ppm), aligning with patterns in .

Biological Activity

N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the thiazolecarboxamide class. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The IUPAC name for this compound is N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide. Its molecular formula is C10H9N3O3S2, and it features a thiazole ring, a thiophene ring, and a hydroxyamino group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of Hydroxyamino Group : The thiazole intermediate is reacted with hydroxylamine hydrochloride.
  • Coupling with Thiophene-2-carboxylic Acid : The final step involves coupling the hydroxyamino-thiazole intermediate with thiophene-2-carboxylic acid using coupling reagents such as EDCI and a base like triethylamine.

This compound exhibits several mechanisms of action:

  • Targeting Enzymes : It interacts with specific enzymes such as kinases and proteases, which are crucial for cellular signaling and metabolism.
  • Modulating Pathways : It modulates pathways related to inflammation, cell proliferation, and apoptosis, notably inhibiting the NF-κB pathway to reduce pro-inflammatory cytokines .

Biological Activities

The compound has shown potential in various biological activities:

  • Anti-inflammatory : It inhibits pathways involved in inflammation.
  • Anticancer : Demonstrates activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antioxidant : Exhibits properties that combat oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideAnticancerKinase inhibition
1,3,4-Oxadiazole DerivativesAntimicrobialCell wall synthesis inhibition

This compound is unique due to its combination of functional groups that allow it to interact with multiple molecular targets .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • A study indicated that at concentrations of 10 μM, it reduced cell viability by over 50% in breast cancer cell lines.

In Vivo Studies

In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups.

Clinical Relevance

The pharmacological potential of this compound suggests its applicability in developing therapeutics for inflammatory diseases and cancers, warranting further clinical studies.

Q & A

Q. Q1. What are the key challenges in synthesizing N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide, and how are they addressed methodologically?

Answer: The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thioureas under reflux conditions (e.g., ethanol at 80°C) .
  • Amide coupling between the thiazole intermediate and thiophene-2-carboxylic acid using coupling agents like EDCl/HOBt in DMF .
  • Hydroxylamine incorporation via nucleophilic substitution or reductive amination, requiring strict pH control (~7–8) to avoid side reactions .
    Challenges include low yields in thiazole cyclization (addressed by optimizing solvent polarity) and purification of intermediates (resolved via column chromatography with gradient elution). Characterization relies on ¹H/¹³C NMR for functional group confirmation and HRMS for molecular weight validation .

Q. Q2. How is the structural integrity of this compound validated experimentally?

Answer: Structural validation employs:

  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and carbon-proton connectivity, confirming the thiazole-thiophene linkage and hydroxyaminoethyl side chain .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for understanding steric effects in target binding .
  • FT-IR spectroscopy : Identifies key vibrations (e.g., C=O at 1680 cm⁻¹, N–O at 950 cm⁻¹) to verify functional groups .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer: SAR strategies include:

  • Side-chain modifications : Replacing the hydroxyamino group with methyl or ethyl substituents to assess impact on hydrogen-bonding interactions (e.g., IC₅₀ shifts in enzyme assays) .
  • Heterocycle substitution : Testing thiophene vs. furan rings to evaluate electronic effects on target binding (see Table 1) .
  • Pharmacophore mapping : Using docking simulations (AutoDock Vina) to identify critical residues (e.g., His95 in carbonic anhydrase IX) for binding .

Q. Table 1. Bioactivity of Structural Analogues

Compound ModificationTarget Enzyme IC₅₀ (µM)Selectivity IndexReference
Thiophene-2-carboxamide (parent)0.45 ± 0.0212.3
Furan-2-carboxamide analogue1.20 ± 0.155.8
Methyl-hydroxyaminoethyl derivative0.32 ± 0.0118.9

Q. Q4. How can contradictory data on this compound’s mechanism of action be resolved?

Answer: Contradictions (e.g., reported dual inhibition of HDAC and carbonic anhydrase) are addressed via:

  • Isozyme-specific assays : Testing against recombinant HDAC1 vs. HDAC6 using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Competitive binding studies : Using SPR to measure dissociation constants (KD) for each target .
  • Gene knockout models : CRISPR-Cas9-mediated deletion of HDAC1/CAIX in cell lines to isolate phenotypic effects .

Q. Q5. What methodologies are recommended for studying its pharmacokinetic profile?

Answer:

  • In vitro ADME : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to assess metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) .
  • In vivo PK : Single-dose IV/oral administration in rodents, with plasma sampling over 24h and non-compartmental analysis (WinNonlin) .

Data Interpretation & Optimization

Q. Q6. How can researchers resolve low reproducibility in cytotoxicity assays?

Answer: Variability arises from:

  • Cell line heterogeneity : Use authenticated cell lines (ATCC-certified) and standardize passage numbers .
  • Solvent effects : Limit DMSO concentration to <0.1% and include vehicle controls .
  • Endpoint variability : Combine MTT assays with live-cell imaging (IncuCyte) for dynamic IC₅₀ determination .

Q. Q7. What computational tools are effective for predicting off-target interactions?

Answer:

  • PharmaGist : Aligns the compound’s pharmacophore with known drug-target databases .
  • SwissTargetPrediction : Uses similarity-based algorithms to rank potential off-targets (e.g., kinases, GPCRs) .
  • MD simulations (GROMACS) : Models binding stability over 100 ns to identify non-specific interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

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